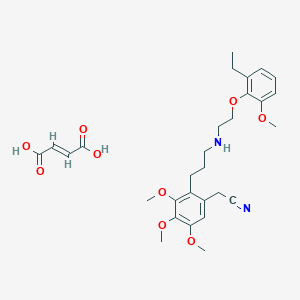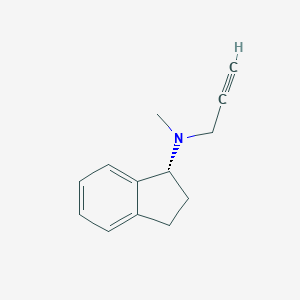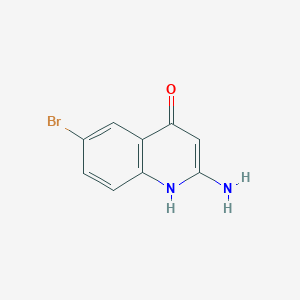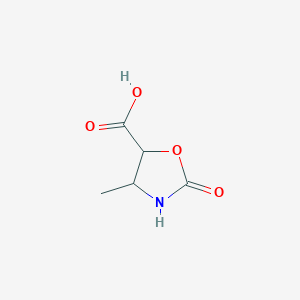
4-Methyl-2-oxooxazolidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-oxooxazolidine-5-carboxylic acid, also known as MOCA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MOCA is a cyclic amino acid derivative that is used in various research applications, including as a building block for peptide synthesis, as a reagent for protein modification, and as a probe for protein-ligand interactions.
Mécanisme D'action
4-Methyl-2-oxooxazolidine-5-carboxylic acid modifies proteins by reacting with lysine residues through the formation of a stable amide bond. This modification can alter the biochemical and physiological properties of the protein, including its stability, activity, and binding properties. The modification can also affect the protein's interactions with other proteins and molecules.
Biochemical and Physiological Effects:
4-Methyl-2-oxooxazolidine-5-carboxylic acid-modified proteins have been shown to have altered biochemical and physiological properties. For example, 4-Methyl-2-oxooxazolidine-5-carboxylic acid modification of the protein ubiquitin has been shown to increase its stability and alter its interactions with other proteins. Additionally, 4-Methyl-2-oxooxazolidine-5-carboxylic acid modification of the protein histone H2B has been shown to affect its binding to DNA and alter gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Methyl-2-oxooxazolidine-5-carboxylic acid in lab experiments is its ability to selectively modify lysine residues in proteins. This allows researchers to study the effects of specific modifications on protein function. However, 4-Methyl-2-oxooxazolidine-5-carboxylic acid modification can also have unintended effects on protein function and can be difficult to control. Additionally, 4-Methyl-2-oxooxazolidine-5-carboxylic acid is toxic and can be hazardous to handle, requiring proper safety precautions.
Orientations Futures
There are several future directions for 4-Methyl-2-oxooxazolidine-5-carboxylic acid research. One area of interest is the development of new methods for 4-Methyl-2-oxooxazolidine-5-carboxylic acid modification of proteins, including the use of 4-Methyl-2-oxooxazolidine-5-carboxylic acid analogs and alternative modification strategies. Additionally, 4-Methyl-2-oxooxazolidine-5-carboxylic acid-modified proteins could be used in drug discovery and development, as well as in the study of disease mechanisms. Finally, 4-Methyl-2-oxooxazolidine-5-carboxylic acid could be used in the development of new materials and biomaterials, including the modification of surfaces and the creation of new polymers.
Méthodes De Synthèse
4-Methyl-2-oxooxazolidine-5-carboxylic acid can be synthesized through the reaction of 2-oxo-5-hydroxyproline with methyl isocyanate. The resulting product is a white crystalline powder that is soluble in water and polar organic solvents.
Applications De Recherche Scientifique
4-Methyl-2-oxooxazolidine-5-carboxylic acid is used in various scientific research applications, including as a building block for peptide synthesis. It is also used as a reagent for protein modification, specifically for the modification of lysine residues in proteins. Additionally, 4-Methyl-2-oxooxazolidine-5-carboxylic acid is used as a probe for protein-ligand interactions, allowing researchers to study the binding properties of proteins to ligands.
Propriétés
Numéro CAS |
118125-39-6 |
|---|---|
Nom du produit |
4-Methyl-2-oxooxazolidine-5-carboxylic acid |
Formule moléculaire |
C5H7NO4 |
Poids moléculaire |
145.11 g/mol |
Nom IUPAC |
4-methyl-2-oxo-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C5H7NO4/c1-2-3(4(7)8)10-5(9)6-2/h2-3H,1H3,(H,6,9)(H,7,8) |
Clé InChI |
HLEWENVVLNOPPW-UHFFFAOYSA-N |
SMILES |
CC1C(OC(=O)N1)C(=O)O |
SMILES canonique |
CC1C(OC(=O)N1)C(=O)O |
Synonymes |
5-Oxazolidinecarboxylicacid,4-methyl-2-oxo-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



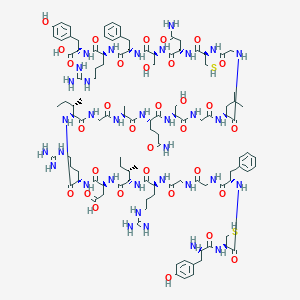
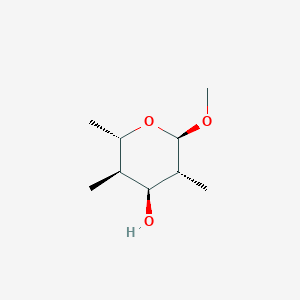
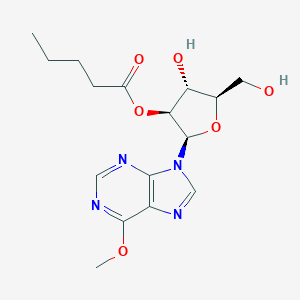
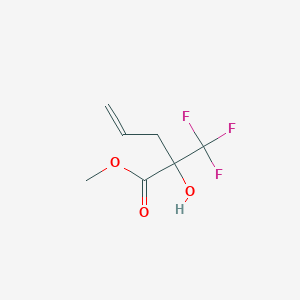

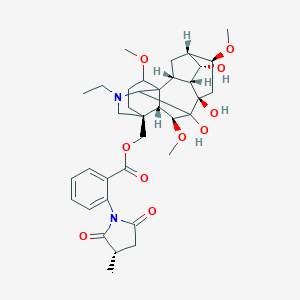
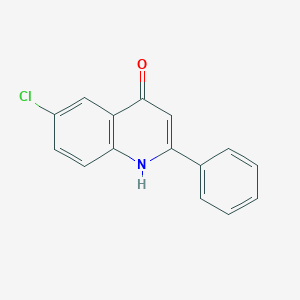
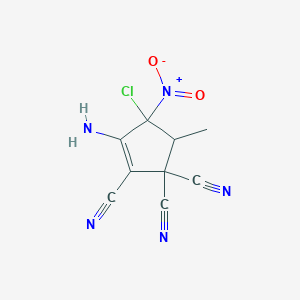
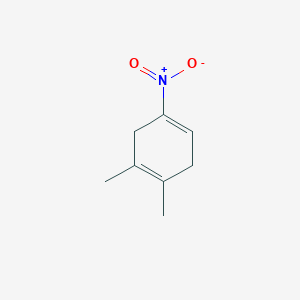
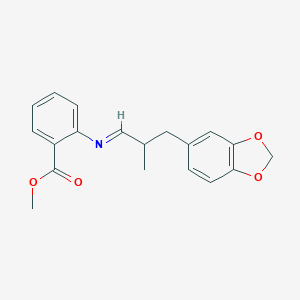
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B53346.png)
